![molecular formula C7H6Cl2N2OS B1453210 1-(3,5-Dichloro-4-hydroxyphenyl)thiourea CAS No. 1240673-08-8](/img/structure/B1453210.png)
1-(3,5-Dichloro-4-hydroxyphenyl)thiourea
Overview
Description
1-(3,5-Dichloro-4-hydroxyphenyl)thiourea (DCPTU) is a synthetic compound with the molecular formula C7H6Cl2N2OS . It has gained significant interest in various scientific fields, such as pharmacology and environmental science.
Molecular Structure Analysis
The molecular structure of this compound consists of a thiourea core with a 3,5-dichloro-4-hydroxyphenyl group attached . The average molecular weight is 237.106 Da .Scientific Research Applications
Photoluminescence and Analytical Applications
Thioureas, such as 1-(2-Hydroxyphenyl)thiourea, have been studied for their photoluminescence properties, which are useful in analytical chemistry for the detection of metal ions like chromium(VI) through fluorescence quenching mechanisms. This application highlights the potential of thiourea derivatives in environmental monitoring and analytical chemistry (Sunil & Rao, 2015).
Molecular Structure Analysis
The structural analysis of thiourea derivatives, such as N-Benzoyl-N′-(3-hydroxyphenyl)thiourea, provides insights into the molecular configurations, hydrogen bonding interactions, and potential for forming polymeric chains, which are crucial for understanding the material's chemical properties and designing novel compounds with specific functionalities (Abosadiya, Yamin, & Ngah, 2007).
Antimicrobial and Anticancer Research
Thiourea derivatives are explored for their biomedical applications, particularly their antimicrobial and anticancer potentials. For instance, 1-benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea has been characterized for its structural properties and evaluated for antimicrobial activity, demonstrating the role of thiourea compounds in developing new therapeutic agents (Atis et al., 2012).
Synthesis and Drug Research
The synthesis of thiourea derivatives and their evaluation in drug research for anticancer activities highlight the importance of these compounds in medicinal chemistry. Research efforts are focused on improving the anticancer activities of thiourea derivatives through structural modifications, showing their potential in drug discovery and development (Ruswanto et al., 2015).
properties
IUPAC Name |
(3,5-dichloro-4-hydroxyphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2OS/c8-4-1-3(11-7(10)13)2-5(9)6(4)12/h1-2,12H,(H3,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQFGLNYAFHKEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.